molecular formula C24H21Cl2N5O B11287945 {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Cat. No.: B11287945
M. Wt: 466.4 g/mol
InChI Key: VYUZRZANISVDBT-UHFFFAOYSA-N
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Description

{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with chlorobenzyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Substitution with Chlorobenzyl Groups: The triazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl groups.

    Attachment of the Methylphenyl Group: Finally, the compound is reacted with 3-methylbenzoyl chloride in the presence of a base to attach the methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl groups, resulting in the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and chlorobenzyl groups can interact with enzyme active sites, leading to the inhibition of specific biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit enzymes and disrupt cellular processes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorobenzyl groups can engage in hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone
  • {3,5-bis[(4-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone
  • {3,5-bis[(4-methylbenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone

Uniqueness

The uniqueness of {3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone lies in its specific substitution pattern. The presence of chlorobenzyl groups enhances its reactivity and potential for biological activity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H21Cl2N5O

Molecular Weight

466.4 g/mol

IUPAC Name

[3,5-bis[(4-chlorophenyl)methylamino]-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C24H21Cl2N5O/c1-16-3-2-4-19(13-16)22(32)31-24(28-15-18-7-11-21(26)12-8-18)29-23(30-31)27-14-17-5-9-20(25)10-6-17/h2-13H,14-15H2,1H3,(H2,27,28,29,30)

InChI Key

VYUZRZANISVDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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